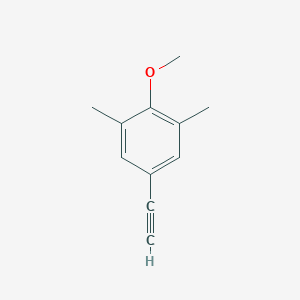
5-Ethynyl-2-methoxy-1,3-dimethylbenzene
Vue d'ensemble
Description
“5-Ethynyl-2-methoxy-1,3-dimethylbenzene” is a derivative of benzene, which is an aromatic compound. The molecule consists of a benzene ring substituted with an ethynyl group at the 5th position, a methoxy group at the 2nd position, and methyl groups at the 1st and 3rd positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar, hexagonal benzene ring with the various substituents attached. The ethynyl group would introduce a degree of linearity to the molecule, while the methoxy and methyl groups would add bulk .Chemical Reactions Analysis
As an aromatic compound, “5-Ethynyl-2-methoxy-1,3-dimethylbenzene” would be expected to undergo reactions typical of benzene derivatives, such as electrophilic aromatic substitution . The presence of the ethynyl, methoxy, and methyl groups could influence the reactivity of the compound and direct further substitutions to specific positions on the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Ethynyl-2-methoxy-1,3-dimethylbenzene” would be influenced by its molecular structure. For example, the presence of the ethynyl group could increase the compound’s polarity compared to benzene, potentially affecting its solubility and boiling point .Applications De Recherche Scientifique
Interactions in Peri-Naphthalene Systems
A study by Bell et al. (2002) explored interactions between alkynes and methoxy or dimethylamino groups in peri-naphthalene systems. This research is crucial for understanding the behavior of 5-Ethynyl-2-methoxy-1,3-dimethylbenzene in complex molecular structures. The study highlights small changes in contact distances between methoxy groups and spC despite different electron-attracting powers of terminal substituents, providing insight into the steric interactions of similar compounds (Bell et al., 2002).
Synthesis of Important Pharmacological Fragments
Murár et al. (2013) discuss the synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline, which is structurally related to 5-Ethynyl-2-methoxy-1,3-dimethylbenzene. This compound is a precursor to various kinase inhibitors and enzyme modulators, signifying the potential pharmaceutical applications of similar structures. The study demonstrates the compound's role in the synthesis of VEGFR2 inhibitors, highlighting its importance in developing treatments for tumors (Murár et al., 2013).
Crystal Structure Analysis
Kitamura et al. (2004) focused on the synthesis and crystal structure of 1,4-bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne, a compound closely related to 5-Ethynyl-2-methoxy-1,3-dimethylbenzene. This research provides insights into the crystal structures of similar ethynylbenzene derivatives, which are vital for understanding the physical properties and potential applications of these compounds in materials science (Kitamura et al., 2004).
Mesomorphic Behaviour of Derived Compounds
Harada et al. (1995) investigated the mesomorphic behavior of compounds derived from N,N′-dialkanoylbenzene-1,3-diamine, which includes derivatives similar to 5-Ethynyl-2-methoxy-1,3-dimethylbenzene. The study provides valuable information on the liquid crystalline properties of these compounds, which can be instrumental in designing advanced materials with specific optical and electronic properties (Harada et al., 1995).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-ethynyl-2-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-5-10-6-8(2)11(12-4)9(3)7-10/h1,6-7H,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMGQCIRCMPNES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethynyl-2-methoxy-1,3-dimethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate](/img/structure/B3075882.png)
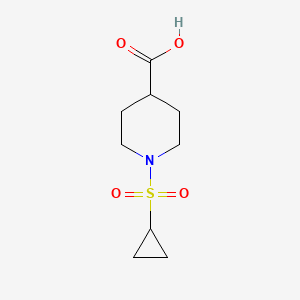
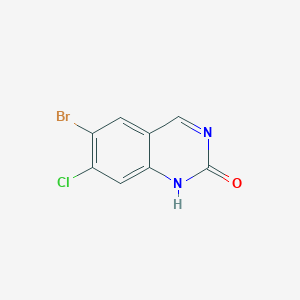


![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)
![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)
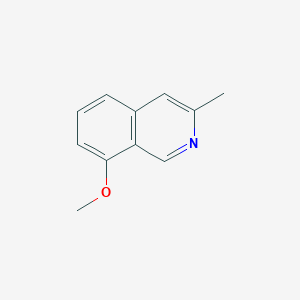


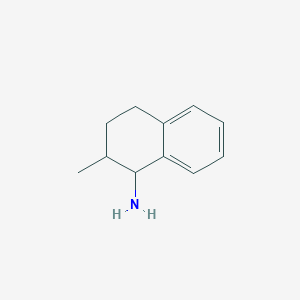
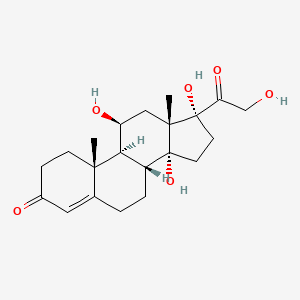
![4-[2-(4-Iodophenoxy)ethyl]morpholine](/img/structure/B3075981.png)